N-(4-ethynylphenyl)acrylamide

RNA editing inosine detection ADAR activity assay

N-(4-ethynylphenyl)acrylamide (EPhAA) is a small-molecule phenylacrylamide derivative (C₁₁H₉NO, MW 171.19) that functions as both a click-chemistry-compatible inosine-labeling reagent for A-to-I RNA editing detection and as a broad-spectrum activity-based protein profiling (ABPP) cysteine-reactive probe. Developed and validated by Knutson et al.

Molecular Formula C11H9NO
Molecular Weight 171.199
CAS No. 1233382-94-9
Cat. No. B2903780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)acrylamide
CAS1233382-94-9
Molecular FormulaC11H9NO
Molecular Weight171.199
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)C#C
InChIInChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13)
InChIKeyTYWHWZBTVJILQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)acrylamide (CAS 1233382-94-9): What Researchers and Procurement Specialists Need to Know Before Sourcing Inosine-Labeling or Cysteine-Reactive Probe Reagents


N-(4-ethynylphenyl)acrylamide (EPhAA) is a small-molecule phenylacrylamide derivative (C₁₁H₉NO, MW 171.19) that functions as both a click-chemistry-compatible inosine-labeling reagent for A-to-I RNA editing detection and as a broad-spectrum activity-based protein profiling (ABPP) cysteine-reactive probe [1]. Developed and validated by Knutson et al. (2020), EPhAA bears a terminal alkyne handle on the para position of the N-phenyl ring, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for flexible secondary functionalization with fluorescent dyes, biotin, or enrichment tags [1]. The compound is classified as an ABPP probe in the ChemProSquare database (Probe ID: LDPC0248) with documented labeling across 94 enzyme targets, zero Lipinski Rule-of-5 violations, and a calculated XLogP of 1.9 [2].

Why N-(4-Ethynylphenyl)acrylamide Cannot Be Replaced by Generic Acrylamide Derivatives or Iodoacetamide Probes: The Structural Basis for Non-Interchangeability


The dual functionality of EPhAA—an acrylamide warhead for selective Michael addition to inosine N¹ or cysteine thiols, combined with a terminal alkyne for bioorthogonal click chemistry—is absent from common laboratory acrylamides. Unsubstituted acrylamide and N-phenylacrylamide lack the alkyne handle required for secondary probe attachment, while acrylonitrile-based reagents (e.g., ICE-seq chemistry) cannot be readily derivatized for click conjugation without multiple additional synthetic steps [1]. Alkylacrylamide scaffolds (mPEG acrylamide, N-hydroxyethylacrylamide) show negligible reactivity toward inosine [1]. Iodoacetamide-based cysteine probes, while widely used, exhibit lower biostability and distinct cysteinome reactivity profiles compared to acrylamide warheads [2]. The para-ethynyl substitution on the phenyl ring is structurally essential: it provides the click handle while maintaining the electron-withdrawing character needed for Michael acceptor reactivity, and its commercial availability as 4-ethynylaniline enables the single-step synthesis that distinguishes EPhAA from multi-step derivatized acrylonitrile probes [1].

N-(4-Ethynylphenyl)acrylamide: Quantitative Differential Evidence vs. Closest Analogs and Alternative Probe Chemistries


Inosine vs. Adenosine Selectivity: ~60-Fold Discrimination vs. ~8-Fold for Acrylamidofluorescein

EPhAA achieves approximately 60-fold selectivity for inosine (I) over adenosine (A) labeling in RNA oligonucleotides at the optimized 6-hour reaction time, compared to only ~8-fold selectivity for the previously reported acrylamidofluorescein reagent under its optimal 24-hour conditions [1]. The selectivity was quantified by fluorescent gel imaging of Cy5-clicked RNA substrates, with independent duplicate trials confirming the differential [1]. This represents a 7.5-fold improvement in I/A discrimination while simultaneously reducing required reaction time by 4-fold (6 h vs. 24 h).

RNA editing inosine detection ADAR activity assay

Reaction Conversion Efficiency: 90% Inosine Conversion and 2–3-Fold Rate Increase Over Acrylamidofluorescein

EPhAA achieves 90% percent conversion of inosine ribonucleoside to the N¹-addition product (EPhAE1I) as quantified by HPLC analysis [2]. Furthermore, when compared directly to the previous acrylamidofluorescein reagent, EPhAA enables a ~2–3-fold increase in conversion percentages at equivalent reaction times, attributable in part to improved solubility permitting doubled working concentrations to approximately 500 mM [1]. In ribonucleoside selectivity screening, EPhAA exhibited robust reactivity toward inosine while showing negligible product formation with cytidine (C) and only background-level reactivity with uridine (U) and guanosine (G) at extended reaction times [1].

click chemistry bioconjugation efficiency nucleoside labeling

Synthetic Accessibility: Single-Step vs. Multi-Step Derivatization Required for Acrylonitrile-Based Click Probes

EPhAA is synthesized in a single step by coupling commercially available 4-ethynylaniline with acrylic acid, yielding the product at 42% isolated yield [1][2]. In contrast, acrylonitrile-based clickable inosine probes require derivatization of the acrylonitrile scaffold, which the primary literature describes as 'difficult and requires several synthetic and purification steps' [1]. The parent N-phenylacrylamide scaffold, while reactive toward inosine, lacks any functional handle for secondary conjugation and cannot be directly used in click-chemistry detection workflows [1]. The use of a commercially available alkyne-functionalized aniline building block fundamentally distinguishes EPhAA from probes requiring de novo installation of bioorthogonal handles via multi-step synthesis.

chemical synthesis probe development reagent scalability

Proteome-Wide Target Coverage: 94 Enzyme Targets as an ABPP Cysteine-Reactive Probe vs. Narrower Iodoacetamide Probe Profiles

The ChemProSquare database classifies N-(4-ethynylphenyl)acrylamide as an ABPP (Activity-Based Protein Profiling) probe (Probe ID: LDPC0248) with documented covalent labeling of 94 enzyme targets spanning diverse functional classes including heat shock proteins (HSPD1, HSP90AA1, HSPA5, HSPA8), metabolic enzymes (LDHA, LDHB, ALDOA, GPI, GLUD1, PHGDH), cytoskeletal proteins (ACTB, ACTA1, ACTG1, MYH7, MYH9), kinases (EGFR, PRKDC), and translational machinery (EEF2, EIF4A1, EIF2S3) [1]. Binding site occupancy ratios range from 1.51 to 10.00 across these targets, indicating broad but quantifiable cysteine engagement [1]. Comparative chemoproteomic studies have demonstrated that acrylamide-based probes and iodoacetamide-based probes exhibit distinct and partially non-overlapping cysteinome reactivity profiles, with acrylamide warheads showing superior biostability [2]. This broad target coverage, combined with the alkyne click handle for enrichment and MS-based identification, enables proteome-wide cysteine profiling that generic alkylating probes cannot match without additional functionalization.

activity-based protein profiling chemoproteomics cysteine reactivity

Physicochemical Drug-Likeness and Solubility Advantage: MW 171, XLogP 1.9, and 500 mM Working Concentration vs. Acrylamidofluorescein

EPhAA possesses favorable physicochemical properties for a chemical probe: molecular weight 171.19 Da, calculated XLogP of 1.9, zero Lipinski Rule-of-5 violations, only 1 hydrogen bond donor and 1 hydrogen bond acceptor, and 3 rotatable bonds [1][2]. The compact structure and moderate lipophilicity translate to practical solubility advantages: EPhAA achieves working concentrations of approximately 500 mM in reaction buffer (50:50 EtOH:1M TEAA pH 8.6), representing a doubling of achievable concentration compared to the previously reported acrylamidofluorescein reagent, which displayed notably poor solubility [3]. Acrylamidofluorescein, by contrast, bears a bulky fluorescein moiety (MW > 400 Da) that restricts both solubility and the flexibility of downstream detection modalities, as the fluorophore is pre-installed rather than click-attached [3].

probe physicochemical properties aqueous solubility drug-likeness

Detection Workflow: Non-Radioactive, 6-Hour, Cost-Effective Protocol vs. ³²P Radiolabeling and RNA-Seq Approaches

The EPhAA-based A-to-I editing detection workflow is explicitly characterized as a 'cost-effective, rapid, and non-radioactive approach' by its developers, contrasting with two established alternatives: (1) ³²P internal radiolabeling with nuclease P1 digestion and autoradiographic TLC, which is 'time-consuming to construct each RNA substrate' and 'requires specialized training, instrumentation, and waste disposal protocols'; and (2) high-throughput RNA-seq, which is 'costly, prone to random sampling errors, and requires complex bioinformatic analyses' [1]. The EPhAA method demonstrated linear quantitation of inosine content across varying A:I ratios (R² = 0.95, r = 0.98) and successfully distinguished wild-type ADAR1 from the hyperactive E1008Q mutant with an approximately 14-fold difference in initial velocity [1]. The EPhAA method also avoids the limitation of Sanger sequencing-based detection, which requires relatively large RNA substrates (>300–400 nt) incompatible with the small RNA strands (20–50 nt) ideal for biochemical ADAR studies [1].

non-radioactive assay ADAR enzyme kinetics RNA modification detection

Procurement-Guiding Application Scenarios for N-(4-Ethynylphenyl)acrylamide: Where the Quantitative Evidence Supports Selection Over Alternatives


In Vitro ADAR Enzyme Activity Assays with Small RNA Substrates (20–50 nt)

For labs quantifying recombinant ADAR1/ADAR2 deamination activity on short hairpin RNA substrates, EPhAA provides a non-radioactive detection workflow with ~60-fold inosine-over-adenosine selectivity (vs. ~8-fold for acrylamidofluorescein), 6-hour labeling time (vs. 24 h), and linear quantitation across A:I ratios (R² = 0.95). The method successfully discriminates wild-type from hyperactive ADAR mutants with ~14-fold velocity differences [1]. This scenario leverages the reagent's key differentiation from both radioactive methods (³²P) and sequencing-based approaches that are incompatible with small RNA substrates [1].

Click-Chemistry-Based Chemoproteomic Cysteine Profiling (ABPP Workflows)

Researchers performing activity-based protein profiling can deploy EPhAA as a broad-spectrum cysteine-reactive warhead with an integrated alkyne click handle. The ChemProSquare database documents covalent engagement across 94 enzyme targets spanning kinases, heat shock proteins, metabolic enzymes, and cytoskeletal proteins [2]. Unlike iodoacetamide-alkyne probes, the acrylamide warhead offers superior biostability; unlike generic N-phenylacrylamide, the para-ethynyl group enables CuAAC-based enrichment and LC-MS/MS target identification without additional derivatization steps [3]. The compound's favorable physicochemical profile (MW 171, XLogP 1.9, 0 Ro5 violations) supports cell permeability for live-cell labeling experiments [2].

Cost-Sensitive Academic Core Facilities Standardizing A-to-I Editing Detection

Core facilities seeking to offer A-to-I editing detection as a service can benefit from EPhAA's single-step synthesis from inexpensive starting materials (4-ethynylaniline, acrylic acid) at 42% yield [4], enabling bulk in-house preparation that underpins the method's explicit characterization as 'cost-effective' [1]. The 90% inosine conversion efficiency, 6-hour turnaround, and compatibility with standard laboratory fluorophores (Cy5-azide) eliminate the need for radioactive material licensing, specialized waste disposal, or expensive sequencing runs [1][4]. The modular click chemistry also allows the same EPhAA-labeled RNA to be analyzed with different azide-functionalized reporters depending on the detection modality available.

Covalent Inhibitor Fragment Screening and Target Engagement Studies

In fragment-based covalent drug discovery programs, EPhAA serves as both a minimal covalent warhead scaffold (MW 171 Da) and a competitive probe for target engagement studies. Its zero Ro5 violations and moderate lipophilicity (XLogP 1.9) make it an attractive starting point for structure-activity relationship exploration on the N-phenylacrylamide scaffold [2]. The alkyne handle enables direct competition assays: test compounds compete with EPhAA for cysteine binding, and residual EPhAA labeling is quantified by click-conjugation to a fluorescent or biotin reporter. This application is supported by the compound's documented broad target coverage (94 enzymes) and the established class-level understanding that electron-withdrawing para-substituents on N-phenylacrylamides modulate GSH reactivity through electronic effects [5].

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